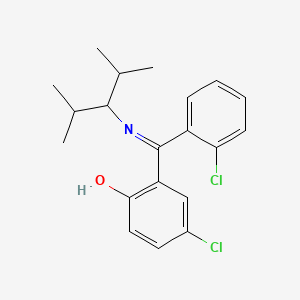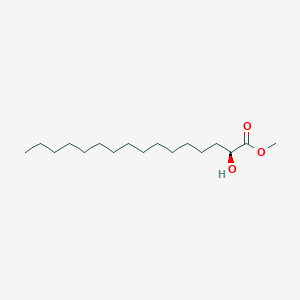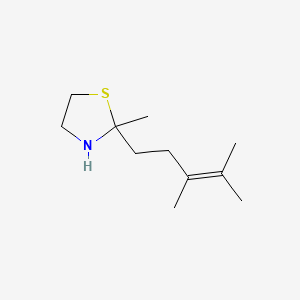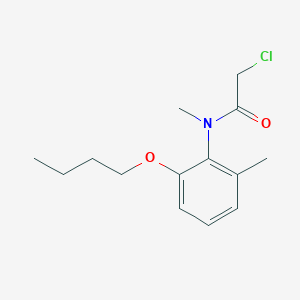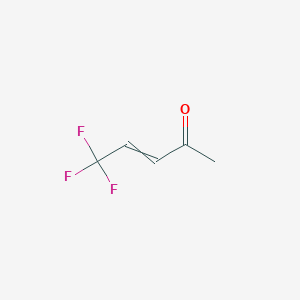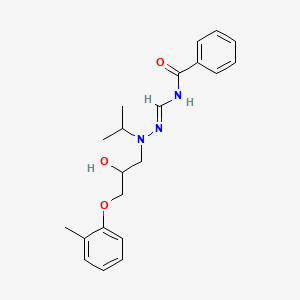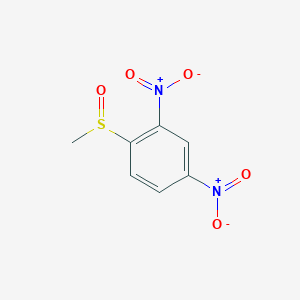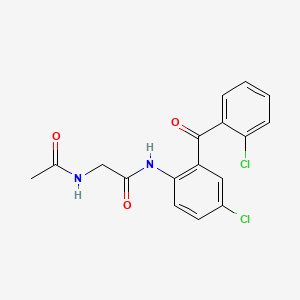![molecular formula C14H11F3N2S B14435851 N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea CAS No. 76839-49-1](/img/structure/B14435851.png)
N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a trifluoromethyl group attached to a biphenyl structure, which is further linked to a thiourea moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea typically involves the reaction of 2’-trifluoromethylbiphenyl-2-amine with thiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the formation of the thiourea linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from any impurities.
化学反应分析
Types of Reactions
N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nature of the electrophile used.
科学研究应用
N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, modulating the activity of enzymes or other proteins involved in various biological pathways.
相似化合物的比较
Similar Compounds
N-Phenylthiourea: Lacks the trifluoromethyl and biphenyl groups, resulting in different chemical properties and applications.
N-(Trifluoromethyl)phenylthiourea: Contains a trifluoromethyl group but lacks the biphenyl structure, leading to variations in reactivity and biological activity.
Biphenylthiourea: Contains the biphenyl structure but lacks the trifluoromethyl group, affecting its overall properties.
Uniqueness
N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea stands out due to the presence of both the trifluoromethyl and biphenyl groups, which confer unique chemical and physical properties. These structural features enhance its stability, reactivity, and potential for diverse applications in scientific research and industry.
属性
CAS 编号 |
76839-49-1 |
|---|---|
分子式 |
C14H11F3N2S |
分子量 |
296.31 g/mol |
IUPAC 名称 |
[2-[2-(trifluoromethyl)phenyl]phenyl]thiourea |
InChI |
InChI=1S/C14H11F3N2S/c15-14(16,17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)19-13(18)20/h1-8H,(H3,18,19,20) |
InChI 键 |
DISFXFPFGURZNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2NC(=S)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14435772.png)
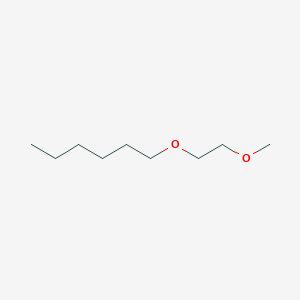
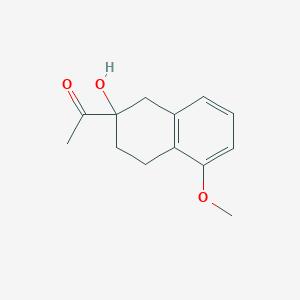
silane](/img/structure/B14435797.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)
